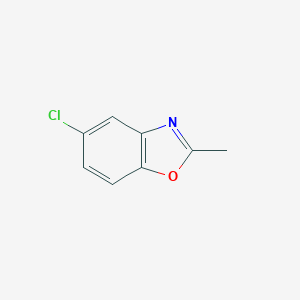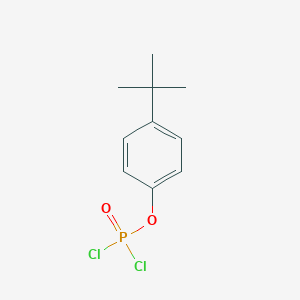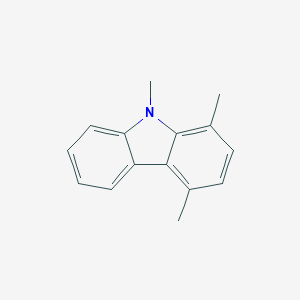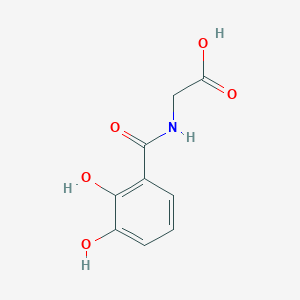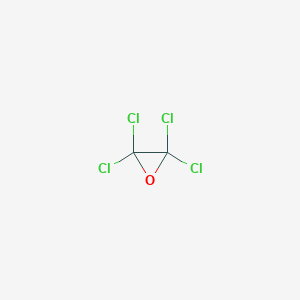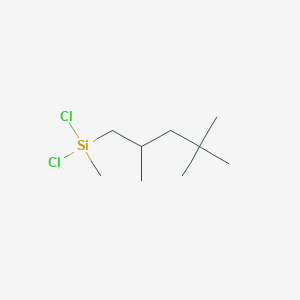
Dichloromethyl(2,4,4-trimethylpentyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethyl(2,4,4-trimethylpentyl)silane, also known as DMTMPS, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. DMTMPS is a colorless liquid that is soluble in most organic solvents, and it is primarily used as a reagent in organic synthesis.
Wirkmechanismus
Dichloromethyl(2,4,4-trimethylpentyl)silane is a reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, elimination, and addition reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, in the preparation of organosilicon compounds, Dichloromethyl(2,4,4-trimethylpentyl)silane acts as a nucleophile and attacks the electrophilic carbon atom of the substrate, resulting in the formation of a new carbon-silicon bond.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Dichloromethyl(2,4,4-trimethylpentyl)silane. However, it is known that exposure to Dichloromethyl(2,4,4-trimethylpentyl)silane can cause irritation to the skin, eyes, and respiratory tract. It is also classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) due to its potential to cause acute toxicity and chronic health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dichloromethyl(2,4,4-trimethylpentyl)silane in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex organic compounds. It is also relatively easy to handle and store. However, one limitation is its potential toxicity and hazardous nature, which requires proper safety precautions to be taken during its handling and disposal.
Zukünftige Richtungen
There are several potential future directions for the use of Dichloromethyl(2,4,4-trimethylpentyl)silane in scientific research. One area of interest is the development of new synthetic methods for the preparation of organosilicon compounds using Dichloromethyl(2,4,4-trimethylpentyl)silane as a reagent. Another direction is the investigation of its potential applications in the field of nanotechnology, such as the synthesis of new materials with unique properties. Additionally, further studies are needed to evaluate the potential health and environmental impacts of Dichloromethyl(2,4,4-trimethylpentyl)silane and to develop safer handling and disposal methods.
Synthesemethoden
The synthesis of Dichloromethyl(2,4,4-trimethylpentyl)silane involves the reaction of 2,4,4-trimethylpentene with chloromethylsilane in the presence of a catalyst, such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which results in the formation of Dichloromethyl(2,4,4-trimethylpentyl)silane and hydrochloric acid as a by-product. The purity of Dichloromethyl(2,4,4-trimethylpentyl)silane can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Dichloromethyl(2,4,4-trimethylpentyl)silane has been widely used as a reagent in organic synthesis, particularly in the preparation of organosilicon compounds. It has also been used as a crosslinking agent for silicone rubber and as a coating material for glass and metal surfaces. In addition, Dichloromethyl(2,4,4-trimethylpentyl)silane has been investigated for its potential applications in the field of nanotechnology, such as the synthesis of silica nanoparticles and the preparation of mesoporous materials.
Eigenschaften
CAS-Nummer |
17869-31-7 |
|---|---|
Produktname |
Dichloromethyl(2,4,4-trimethylpentyl)silane |
Molekularformel |
C9H20Cl2Si |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
dichloro-methyl-(2,4,4-trimethylpentyl)silane |
InChI |
InChI=1S/C9H20Cl2Si/c1-8(6-9(2,3)4)7-12(5,10)11/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZBQAZUXZJUGVOY-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C)C[Si](C)(Cl)Cl |
Kanonische SMILES |
CC(CC(C)(C)C)C[Si](C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



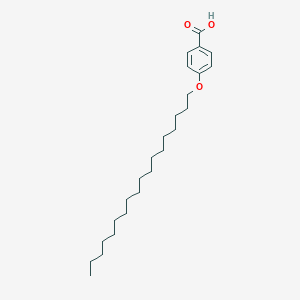
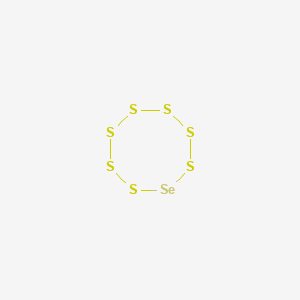
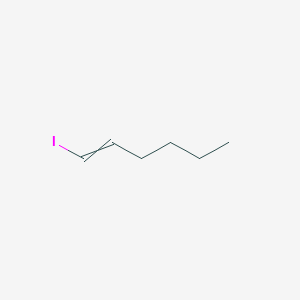
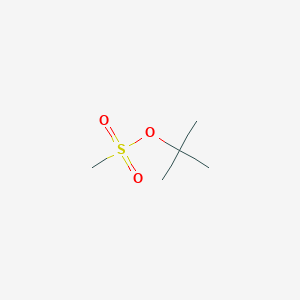
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
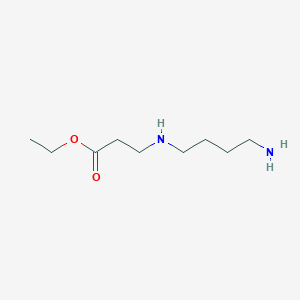
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
